Product packaging for 2,9-Dimethylbenz[a]anthracene(Cat. No.:CAS No. 572-89-4)

2,9-Dimethylbenz[a]anthracene

Cat. No.: B135130
CAS No.: 572-89-4
M. Wt: 256.3 g/mol
InChI Key: VZJUFRYWSUPNBV-UHFFFAOYSA-N
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Description

2,9-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) of significant interest in toxicology and cancer research. As a potent carcinogen, it is primarily used in preclinical studies to model various types of cancer, including mammary tumors and pancreatic ductal adenocarcinoma in rodent models. Researchers value this compound for investigating the mechanisms of chemical carcinogenesis, tumor initiation, and promotion. The carcinogenic effect is largely mediated through its metabolic activation by cytochrome P450 enzymes (such as CYP1A1 and CYP1B1) into reactive diol-epoxides that form DNA adducts, leading to mutations and initiating tumor development . Beyond carcinogenicity studies, this compound is also a valuable tool for screening potential chemopreventive agents. Studies on similar dimethylbenz[a]anthracene compounds have shown that their tumor-initiating activity can be inhibited by various antiestrogens and natural compounds, providing insights into novel therapeutic strategies . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16 B135130 2,9-Dimethylbenz[a]anthracene CAS No. 572-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,9-dimethylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-4-6-16-12-20-17(11-18(16)9-13)8-7-15-5-3-14(2)10-19(15)20/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJUFRYWSUPNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C3C(=C2)C=CC4=C3C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073911
Record name 2,9-Dimethylbenz[a]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572-89-4
Record name Benzo(a)anthracene, 2,9-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,9-Dimethylbenz[a]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolic Pathways and Bioactivation of 2,9 Dimethylbenz a Anthracene

Enzymatic Biotransformation Processes

Information regarding the specific enzymatic processes for 2,9-Dimethylbenz[a]anthracene is not available in the reviewed scientific literature. The following sections outline the general roles of key enzyme systems in the metabolism of related compounds, but specific data for the 2,9-isomer is absent.

Cytochrome P450 Enzyme Systems in Dimethylbenz[a]anthracene Metabolism

For related compounds like 7,12-DMBA, Cytochrome P450 (CYP) enzymes, particularly from the CYP1 family (e.g., CYP1A1 and CYP1B1), are crucial for initiating metabolism. pnas.orgacs.org These enzymes introduce oxygen into the PAH structure, forming epoxides. pnas.org Studies on various purified forms of cytochrome P-450 have shown that different isoforms exhibit distinct activities and regioselectivity towards PAH substrates. oup.com However, no studies were found that specifically detail the activity or selectivity of CYP isoforms towards this compound.

Epoxide Hydrolase Activity in Dimethylbenz[a]anthracene Bioactivation

Following the initial epoxidation by CYPs, epoxide hydrolase (EH) plays a critical role in the metabolism of PAHs. oup.com This enzyme catalyzes the hydrolysis of the epoxide ring to form a trans-dihydrodiol. oup.com In the bioactivation pathway of carcinogens like 7,12-DMBA, this step is crucial as it forms the precursor to the ultimate carcinogenic diol epoxide. oup.com The specific involvement and activity of epoxide hydrolase in the biotransformation of this compound have not been documented.

Role of Other Phase I and Phase II Metabolizing Enzymes

Phase I metabolism generally involves oxidation, reduction, and hydrolysis reactions to make compounds more water-soluble. Phase II metabolism involves conjugation reactions, catalyzed by enzymes such as glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), to further increase water solubility and facilitate excretion. While these pathways are fundamental to the detoxification of xenobiotics, no specific research detailing the Phase I or Phase II metabolites of this compound could be located.

Formation of Reactive Metabolites

The formation of reactive metabolites is a key step in the mechanism of toxicity for many PAHs.

Generation of Diol Epoxides

The "diol epoxide" theory is a central concept in PAH carcinogenesis. It posits that the ultimate carcinogenic metabolites of many PAHs are bay-region diol epoxides. researchgate.net This pathway involves initial oxidation by a CYP enzyme, hydration by epoxide hydrolase to a non-K-region dihydrodiol, and a second epoxidation by a CYP enzyme to form a diol epoxide. oup.comnih.gov These diol epoxides are highly reactive and can form covalent adducts with DNA. nih.govacs.org While this is a well-established pathway for compounds like benzo[a]pyrene (B130552) and 7,12-DMBA, there is no available data confirming the formation or structure of diol epoxides from this compound.

Production of Radical Cation Intermediates

An alternative bioactivation pathway for some PAHs involves a one-electron oxidation to form a radical cation. acs.org These radical cations can react with cellular nucleophiles, including DNA, leading to the formation of depurinating adducts. nih.gov This mechanism has been proposed for 7,12-DMBA. nih.govacs.org However, research specifically investigating the potential for this compound to form radical cation intermediates and their subsequent reactions is currently unavailable.

Organ-Specific Metabolic Profiles and Their Implications

A thorough review of available scientific literature reveals a significant gap in the specific research concerning the organ-specific metabolic profiles of this compound. The vast majority of studies on dimethylbenz[a]anthracene isomers concentrate on the highly carcinogenic 7,12-dimethylbenz[a]anthracene (B13559) (7,12-DMBA). Consequently, detailed research findings, including comparative data on metabolite formation in different organs such as the liver, lungs, and skin for the this compound isomer, are not available.

While the general metabolic pathways for polycyclic aromatic hydrocarbons (PAHs) are well-established—involving activation by cytochrome P450 (CYP) enzymes and microsomal epoxide hydrolase (mEH) to form reactive diol epoxides—the specific enzymes, metabolite profiles, and metabolic rates are highly dependent on the specific isomer and the tissue in which metabolism occurs. nih.govresearchgate.netresearchgate.netoup.com Extrahepatic tissues, including the lungs, skin, and ovaries, are known to possess the enzymatic machinery to metabolize PAHs, which can lead to organ-specific toxicity. nih.govoup.com However, studies detailing these processes specifically for this compound have not been published.

Research on the more widely studied 7,12-DMBA shows distinct differences in metabolism between the liver and extrahepatic tissues like the spleen, lungs, and skin. researchgate.netsemanticscholar.org For instance, the formation of the proximate carcinogen, the 3,4-dihydrodiol, is noted to be limited by the availability of mEH in the lung and adrenal microsomes of male rats. nih.gov Furthermore, studies comparing wild-type and mEH-null mice have demonstrated that spleen microsomes can form the DMBA-3,4-diol, while thymus microsomes have a much lower capacity for this metabolic activation, highlighting organ-specific differences even within the lymphoid system for the 7,12-isomer. semanticscholar.org

Without direct experimental data, it is not possible to construct accurate data tables or provide detailed research findings on the organ-specific metabolic profiles of this compound. The implications of such specific profiles, which would relate to organ-specific toxicity and carcinogenicity, remain speculative for this particular compound pending further research.

Genotoxic Mechanisms and Dna Adduction by 2,9 Dimethylbenz a Anthracene

Formation and Characterization of DNA Adducts

There is no available research that specifically characterizes the formation of DNA adducts resulting from exposure to 2,9-Dimethylbenz[a]anthracene.

Information regarding the types of purine (B94841) base adducts (e.g., with adenine (B156593) or guanine) formed by this compound and their structural variations is not described in the scientific literature.

Studies distinguishing between the formation of stable covalent adducts and unstable depurinating adducts for this compound have not been published. This differentiation is crucial for understanding the primary pathways of mutagenesis for many PAHs.

Cellular Consequences of DNA Adduction

Specific cellular outcomes following DNA adduction by this compound are undocumented.

While the compound is classified as a carcinogen, there are no studies that detail the specific types of genetic mutations (e.g., point mutations, transversions, transitions) or chromosomal aberrations that it induces.

The effects of this compound adducts on the fidelity of DNA polymerase during replication or their potential to interfere with transcriptional machinery have not been investigated.

DNA Damage Response and Repair Pathways

There is no information available on which specific DNA damage response (DDR) pathways (such as nucleotide excision repair, base excision repair, or homologous recombination) are activated within cells to recognize and repair DNA lesions caused by this compound.

Genotoxic Mechanisms of this compound: An Overview

Extensive research has been conducted on the closely related and potent carcinogen, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). Studies on DMBA have elucidated its pathways of metabolic activation to DNA-binding metabolites and the subsequent cellular responses to the induced DNA damage. This body of work has been crucial in understanding the general mechanisms by which dimethylbenz[a]anthracene compounds exert their genotoxic effects.

However, the specific instructions for this article require a focus solely on this compound. Despite a thorough search of scientific databases for information pertaining to the activation of DNA damage checkpoint kinases and the regulation of DNA repair proteins by this specific compound, no direct research findings were identified.

Therefore, it is not possible to provide a detailed, evidence-based article on the genotoxic mechanisms of this compound according to the requested outline, which includes the following sections:

Regulation of DNA Repair Proteins (e.g., BRCA1, γH2AX)

Information regarding the Ataxia Telangiectasia Mutated (ATM) pathway, as well as the DNA repair proteins BRCA1 and γH2AX, in the context of exposure to dimethylbenz[a]anthracene is almost exclusively linked to studies of the 7,12-isomer. For instance, research on 7,12-dimethylbenz[a]anthracene has shown that it can activate the ATM DNA repair pathway and lead to the phosphorylation of the histone H2AX (forming γH2AX), a key marker of DNA double-strand breaks. nih.govnih.govresearchgate.net Furthermore, the regulation of BRCA1, a critical tumor suppressor protein involved in DNA repair, has also been studied in the context of 7,12-DMBA exposure. nih.govnih.gov

Without similar studies specifically investigating this compound, any discussion of its effects on these pathways would be speculative and would not adhere to the strict, evidence-based requirements of this article.

Concluding Remarks

The lack of specific data on the genotoxic mechanisms of this compound underscores a need for further research into the diverse biological activities of various PAH isomers. While the well-documented genotoxicity of 7,12-dimethylbenz[a]anthracene provides a framework for potential mechanisms, direct experimental evidence is necessary to accurately characterize the risks and molecular effects of this compound.

Carcinogenesis and Tumorigenesis Induced by 2,9 Dimethylbenz a Anthracene

Multistage Carcinogenesis Models

Multistage carcinogenesis is a conceptual framework that delineates the development of cancer as a process involving distinct, sequential stages: initiation, promotion, and progression. Chemically induced cancer models, particularly those employing DMBA, have been instrumental in elucidating the mechanisms underlying these stages.

Tumor initiation is considered an irreversible event that begins when a normal cell undergoes a genetic mutation, giving it the potential to become cancerous. nih.gov DMBA acts as a classic tumor initiator. wikipedia.org Its carcinogenic activity is contingent upon metabolic activation into reactive metabolites that can covalently bind to DNA, forming DNA adducts. nih.gov This process can lead to misreplication of DNA and result in permanent mutations in critical genes, such as proto-oncogenes. jove.com

In the context of skin carcinogenesis, a single application of DMBA can induce mutations in the DNA of epidermal cells, including keratinocyte stem cells. jove.comresearchgate.net A frequently observed mutation in DMBA-initiated skin tumors is in the Hras1 proto-oncogene, which can convert it into a potent oncogene, driving the initial phase of tumor formation when subjected to the appropriate stimuli. jove.com The formation of these DNA adducts and the subsequent mutations are central to the role of DMBA in initiating the carcinogenic process. nih.gov

Following initiation, the tumor promotion phase involves the clonal expansion of the initiated cell population. This stage is typically reversible and is driven by agents that are not necessarily mutagenic themselves but rather create a favorable environment for the proliferation of initiated cells. nih.gov In many experimental models, particularly in skin carcinogenesis, 12-O-tetradecanoylphorbol-13-acetate (TPA) is a commonly used tumor promoter following DMBA initiation. jove.comnih.gov

Repeated application of a promoting agent like TPA enhances cell signaling pathways, leading to increased cell proliferation and the production of growth factors. researchgate.net This sustained hyperplasia of the epidermis provides the opportunity for the initiated cells to multiply. researchgate.net The promotion phase is also characterized by a local inflammatory reaction, involving the infiltration of immune cells such as macrophages and neutrophils, and the release of inflammatory mediators like interleukin-17A (IL-17A) and interleukin-6 (IL-6), which further contribute to the tumorigenic environment. researchgate.netresearchgate.net

The final stage, progression, involves the conversion of benign tumors, such as papillomas, into malignant carcinomas. jove.com This phase is characterized by additional genetic and epigenetic alterations, leading to increased malignancy and metastatic potential. In the DMBA-TPA skin carcinogenesis model, a small percentage of the benign papillomas will spontaneously progress to squamous cell carcinomas. jove.comresearchgate.net

Organ-Specific Carcinogenesis Models in Experimental Systems

DMBA is a versatile carcinogen capable of inducing tumors in a variety of tissues, making it a cornerstone of several organ-specific carcinogenesis models.

DMBA is well-established as a potent inducer of mammary carcinomas in rodents, particularly in female Sprague-Dawley rats. nih.gov A single dose of DMBA is often sufficient to induce mammary adenocarcinomas in this model. nih.gov The susceptibility of the mammary gland to DMBA-induced carcinogenesis is highly dependent on ovarian hormones, as ovariectomy can suppress tumor development. nih.gov

The mechanism involves the metabolic activation of DMBA within the mammary gland, leading to the formation of DNA adducts in the rapidly proliferating cells of the terminal end buds, which are considered the cells of origin for these carcinomas. nih.gov The high lipophilicity of DMBA allows it to concentrate in the adipose tissue of the breast, facilitating its interaction with the mammary epithelium. nih.gov DMBA-induced mammary tumorigenesis in mice is also a widely used model that mimics the multistep process of human breast cancer. nih.govresearchgate.net

The histological types of mammary tumors induced by DMBA can vary. In one study using BALB/c mice, the most frequently diagnosed mammary tumor was adenoacanthoma, followed by cystic papillary adenocarcinoma, carcinosarcoma, and fibroadenoma. usp.br Another study in Smad3 heterozygous mice reported the development of papillary adenocarcinoma, adenocarcinoma, squamous cell carcinoma, adenosquamous carcinoma, and poorly differentiated carcinoma. nih.gov

Table 1: Histological Classification of DMBA-Induced Mammary Tumors in Mice

Histological Type Study 1: BALB/c Mice (%) usp.br Study 2: Smad3 Heterozygous/Wild Type Mice (Number of Tumors) nih.gov
Adenoacanthoma 18.75 -
Cystic Papillary Adenocarcinoma 14.58 -
Carcinosarcoma 4.17 -
Fibroadenoma 2.08 -
Undifferentiated Tumor 6.25 -
Papillary Adenocarcinoma - 1
Adenocarcinoma - 1
Squamous Cell Carcinoma - 1
Adenosquamous Carcinoma - 5

The two-stage skin carcinogenesis model in mice, using DMBA as the initiator and a phorbol (B1677699) ester like TPA as the promoter, is one of the most extensively studied experimental cancer models. nih.govjove.com This model is highly reproducible and allows for the distinct study of the initiation and promotion stages of cancer. jove.com

A single topical application of a sub-carcinogenic dose of DMBA initiates the process, followed by repeated applications of TPA, which leads to the development of benign papillomas within 10 to 20 weeks. jove.comresearchgate.net A fraction of these papillomas can then progress to malignant squamous cell carcinomas. jove.com The susceptibility to DMBA-induced skin carcinogenesis can vary significantly between different mouse strains. spandidos-publications.com For instance, LACA mice have been reported to be more susceptible than BALB/c mice. spandidos-publications.com This model is particularly useful for studying the role of the immune system and inflammation in tumor formation. nih.gov

Table 2: Key Features of the DMBA-TPA Cutaneous Carcinogenesis Model

Feature Description
Initiator A single application of 7,12-Dimethylbenz[a]anthracene (B13559) (DMBA) jove.com
Promoter Repeated applications of 12-O-tetradecanoylphorbol-13-acetate (TPA) jove.com
Typical Outcome Development of skin papillomas, with a subset progressing to squamous cell carcinomas jove.com
Key Mechanisms DMBA-induced DNA mutations (e.g., in Hras1), TPA-induced cell proliferation and inflammation jove.comresearchgate.net

| Influencing Factors | Genetic background of the mouse strain spandidos-publications.com |

The hamster buccal pouch is a well-established model for studying oral carcinogenesis due to its anatomical accessibility and the histological similarity of the induced tumors to human oral squamous cell carcinoma (SCC). oup.comresearchgate.net Topical application of DMBA to the hamster cheek pouch reliably induces a sequence of pathological changes that mimic the progression of human oral cancer, from hyperplasia and dysplasia to papilloma and invasive SCC. oup.com

This model is valuable for investigating the multistep nature of oral cancer development and for evaluating potential chemopreventive agents. oup.com Studies have shown that DMBA treatment in this model leads to increased cell proliferation, with the proliferative index increasing progressively from normal epithelium to hyperplasia, dysplasia, papilloma, and finally SCC. oup.com The development of leukoplakia is an early sign, typically appearing within 6-8 weeks, followed by the development of carcinomas after 10-12 weeks. phcog.com

Table 3: Progression of DMBA-Induced Lesions in Hamster Buccal Pouch

Stage Histopathological Features
Normal Epithelium Organized basal and suprabasal layers
Hyperplasia Thickening of the epithelial layer due to an increased number of cells oup.com
Dysplasia Atypical cells with disordered maturation and architectural changes oup.com
Papilloma Benign exophytic growth with finger-like projections oup.com

| Squamous Cell Carcinoma (SCC) | Invasive malignant neoplasm of epithelial cells oup.com |

Research Findings on 2,9-Dimethylbenz[a]anthracene in Carcinogenesis

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound This compound in the contexts outlined in the requested article structure. The vast majority of carcinogenesis research, particularly concerning ovarian and hematopoietic cancers, focuses on a different isomer, 7,12-Dimethylbenz[a]anthracene (DMBA) .

Therefore, it is not possible to provide a scientifically accurate and thorough article on This compound that adheres to the specified sections on its role in inducing and mediating cancer through the proposed molecular and cellular pathways. The topics for which specific data on the 2,9-isomer could not be located include:

Molecular and Cellular Pathogenesis:Consequently, without established cancer models for the 2,9-isomer, there is no available research on the specific molecular and cellular mechanisms of any tumors it might induce. This includes a lack of information on:

Oxidative Stress Induction and Antioxidant Defense System Perturbations

Note: The vast majority of research on oxidative stress induction by dimethylated benz[a]anthracenes has been conducted on the highly potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA). The mechanisms detailed below are based on findings from studies of this specific isomer and are considered representative of the class.

The carcinogenic and tumorigenic properties of this compound and related polycyclic aromatic hydrocarbons (PAHs) are intrinsically linked to their ability to induce a state of oxidative stress within the cell. This phenomenon arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the cell's antioxidant defense systems to neutralize these reactive intermediates. The metabolic activation of these compounds is a key driver of ROS generation, leading to widespread cellular damage and promoting the initiation and progression of cancer.

Reactive Oxygen Species (ROS) Generation

The metabolism of dimethylbenz[a]anthracene is a double-edged sword; while it is a detoxification process, it also produces highly reactive intermediates. Cytochrome P450 enzymes metabolize the parent compound into various phenols and dihydrodiols. nih.gov These metabolites can then be converted into quinones, which are capable of undergoing redox cycling. In this process, quinones are cyclically reduced by cellular reductases (like NADPH-cytochrome P450 reductase) to semiquinone radicals and then hydroquinones, which can then be re-oxidized back to quinones. This futile cycle consumes oxygen and results in the generation of significant amounts of ROS, including superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov

This surge in ROS leads to extensive oxidative damage to critical cellular macromolecules. Studies have demonstrated that exposure to DMBA results in:

Increased Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction known as lipid peroxidation. This is often measured by the accumulation of byproducts like thiobarbituric acid reactive substances (TBARS) and malondialdehyde (MDA). nih.govresearchgate.net Increased levels of these markers have been observed in various tissues, including the aorta of rats, following DMBA exposure. nih.govresearchgate.net

Oxidative DNA Damage: ROS can directly damage DNA, leading to the formation of oxidized bases such as 8-hydroxyl-2'-deoxyguanosine (8-OHdG) and 5-hydroxymethyl-2'-deoxyuridine. bsb-muenchen.de The formation of these lesions is a critical event in the initiation of carcinogenesis, as they can cause mutations if not properly repaired. bsb-muenchen.de

Protein Oxidation: Proteins are also targets of ROS, leading to the formation of advanced oxidation protein products and loss of protein function. nih.govresearchgate.net

Research has confirmed a direct link between DMBA exposure and elevated ROS levels. For instance, in cultured preovulatory rat follicles, DMBA treatment led to a significant increase in follicular ROS levels, an event that preceded the onset of apoptosis. oup.com

Table 1: Selected Research Findings on DMBA-Induced Oxidative Stress Markers


The Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that serves as the master regulator of the cellular antioxidant response. nih.govnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. nih.gov However, upon exposure to oxidative or electrophilic stressors—such as the metabolites of dimethylbenz[a]anthracene—Keap1 is modified, allowing Nrf2 to translocate to the nucleus. nih.govnih.gov

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. nih.gov This transcriptional activation leads to the increased expression of:

Phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs), which help neutralize reactive metabolites. nih.gov

Antioxidant enzymes, including catalase and superoxide dismutase.

Proteins involved in the synthesis and regeneration of glutathione. nih.gov

The Nrf2 pathway is a critical defense mechanism against DMBA-induced carcinogenesis. Its activation helps to mitigate oxidative damage and detoxify the carcinogen. The importance of this pathway is underscored by studies showing that its inhibition or deficiency can increase sensitivity to DMBA-induced tumorigenesis. nih.gov Therefore, the interplay between DMBA's ability to induce oxidative stress and the cell's capacity to mount a protective Nrf2-mediated response is a key determinant of carcinogenic outcome.

Table of Mentioned Compounds

Compound Name
This compound
7,12-dimethylbenz[a]anthracene (DMBA)
5-hydroxymethyl-2'-deoxyuridine
8-hydroxyl-2'-deoxyguanosine (8-OHdG)
Catalase (CAT)
Glutathione (GSH)
Glutathione Peroxidase (GPx)
Glutathione S-transferases (GSTs)
Hydrogen peroxide (H₂O₂)
Malondialdehyde (MDA)
NAD(P)H:quinone oxidoreductase 1 (NQO1)
Superoxide (O₂⁻)
Superoxide Dismutase (SOD)
Thiobarbituric acid reactive substances (TBARS)

Immunotoxicity and Immunomodulation by 2,9 Dimethylbenz a Anthracene

Effects on Humoral and Cell-Mediated Immune Responses

Research has consistently shown that DMBA administration leads to a profound and persistent suppression of multiple arms of the immune system. nih.gov Both humoral immunity, which involves antibodies produced by B-lymphocytes, and cell-mediated immunity, governed by T-lymphocytes and other effector cells, are significantly compromised. nih.gov

Humoral Immunity: Exposure to DMBA markedly suppresses the T-cell dependent antibody response. nih.gov Studies in B6C3F1 mice demonstrated that the number of splenocytes producing IgM antibodies in response to sheep erythrocytes was suppressed by up to 95%. nih.gov This suppression is persistent, with IgM and IgG responses being depressed by up to 98% eight weeks after exposure. nih.gov

Cell-Mediated Immunity: DMBA exerts a strong suppressive effect on various components of cell-mediated immunity. nih.gov Key findings include:

Cytotoxic T-Lymphocyte (CTL) Generation: The ability to generate CTLs, which are crucial for eliminating tumor cells and virus-infected cells, was depressed by as much as 88%. nih.govnih.gov

Natural Killer (NK) Cell Activity: The tumor-killing activity of NK cells was also significantly reduced, with cytolysis of target cells depressed by up to 84%. nih.gov

Lymphoproliferation: The proliferative response of splenocytes to T-cell mitogens (like PHA and Con A) and B-cell mitogens (LPS) was suppressed by up to 83% and 88%, respectively. nih.gov Alloantigen-induced proliferation in mixed leukocyte cultures was also suppressed by up to 90%. nih.govnih.gov

This broad-spectrum immunosuppression has been linked to an increased susceptibility to tumor challenge in animal models. nih.gov

Table 1: Effects of 7,12-Dimethylbenz[a]anthracene (B13559) on Immune Function

Immune Parameter Target Cells/Response Maximum Suppression Observed Source
Humoral Immunity IgM Antibody-Forming Cells 98% nih.gov
IgG Antibody Response 98% nih.gov
Cell-Mediated Immunity Cytotoxic T-Lymphocyte (CTL) Generation 88% nih.govnih.gov
Natural Killer (NK) Cell Cytolysis 84% nih.gov
T-Cell Mitogen Proliferation (Con A) 83% nih.gov
B-Cell Mitogen Proliferation (LPS) 88% nih.gov
Mixed Leukocyte Culture (MLC) Proliferation 90% nih.govnih.gov

Underlying Mechanisms of Immunosuppression

The mechanisms behind DMBA-induced immunosuppression are complex, involving functional modulation of lymphocytes rather than simple depletion. nih.gov Key mechanistic pathways that have been identified include interference with T-cell signaling and the requirement for metabolic activation of the parent compound.

Metabolic Activation: The immunotoxic effects of DMBA are not caused by the parent compound itself but by its reactive metabolites. nih.govoup.com The metabolic activation of DMBA is a critical step. oup.com This process involves cytochrome P450 enzymes, particularly CYP1B1, and microsomal epoxide hydrolase (mEH). oup.com These enzymes convert DMBA into highly reactive dihydrodiol epoxides. oup.com Studies using mEH-null mice revealed that these animals are highly resistant to DMBA-induced immunosuppression, demonstrating that mEH is a crucial enzyme for the metabolic activation of DMBA that leads to spleen cell immunosuppression. semanticscholar.orgoup.com This requirement for metabolic activation within the target organ helps explain the compound's potent immunotoxicity. semanticscholar.org

Differential Sensitivity of Lymphoid Organs (e.g., Spleen, Thymus)

DMBA elicits immunotoxicity in several lymphoid organs, including the spleen, thymus, and bone marrow. semanticscholar.org However, there is a differential sensitivity, particularly between the spleen and the thymus, which appears to be linked to the organs' respective capacities for metabolic activation. semanticscholar.org

In wild-type mice, DMBA exposure causes a significant, dose-dependent decrease in both spleen and thymus weights and spleen cellularity. semanticscholar.org However, the mechanisms driving this toxicity appear to differ. The spleen expresses the necessary enzymes, such as mEH, to convert DMBA into its immunotoxic metabolites. semanticscholar.org Consequently, splenic immunotoxicity is critically dependent on this local metabolic activation. semanticscholar.orgoup.com In mEH-null mice, DMBA treatment produced no significant alterations in spleen weight or cellularity, highlighting the importance of this pathway in splenic toxicity. oup.com

In contrast, the thymus appears to have a low capacity for this type of metabolic activation. semanticscholar.org The toxicity observed in the thymus may therefore be mediated by different mechanisms, potentially involving the aryl hydrocarbon receptor (AHR), which is known to mediate the thymic atrophy caused by other compounds like TCDD. semanticscholar.org This suggests a clear distinction in the mechanism of DMBA-induced immunotoxicity between the spleen and the thymus. semanticscholar.org

Table 2: Differential Effects of 7,12-Dimethylbenz[a]anthracene on Lymphoid Organs

Organ Key Effect Primary Mechanism Source
Spleen Decreased weight and cellularity; suppression of lymphocyte function. Dependent on local metabolic activation by enzymes like microsomal epoxide hydrolase (mEH). semanticscholar.orgoup.com
Thymus Decreased weight (thymic atrophy). Less dependent on mEH-mediated metabolic activation; may involve other pathways like the Aryl Hydrocarbon Receptor (AHR). semanticscholar.org

Structure Activity Relationships and Computational Studies for Dimethylbenz a Anthracene Carcinogenesis

Impact of Methyl Substitution Pattern on Biological Activity

The biological activity of benz[a]anthracene and its derivatives is profoundly influenced by the number and position of methyl groups on the aromatic ring structure. nih.govepa.gov The carcinogenicity of these compounds is not merely a factor of their existence as polycyclic aromatic hydrocarbons (PAHs), but is intricately linked to their metabolic activation into reactive intermediates that can bind to DNA. medicopublication.comekb.eg For methylated benz[a]anthracenes, the primary mechanism of activation involves the formation of a diol epoxide in the "bay region" of the molecule. epa.govnih.gov

The position of methyl substitution can either enhance or block this metabolic activation pathway. A classic example is 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), which is a powerful, organ-specific carcinogen widely used in experimental cancer models. nih.govnih.govwikipedia.org Methylation at the 7- and 12-positions creates a molecule that is readily metabolized to a highly reactive bay-region diol epoxide, which is considered its ultimate carcinogenic form. medicopublication.com

Conversely, the addition of methyl groups at other positions can decrease or eliminate carcinogenic activity. For instance, 1,7,12-trimethylbenz[a]anthracene and 2,7,12-trimethylbenz[a]anthracene have been found to lack carcinogenic activity. nih.gov This demonstrates that substitution can sterically hinder the necessary enzymatic transformations or alter the electronic properties of the molecule in a way that disfavors the formation of the ultimate carcinogen.

Alkylation also has position-dependent effects on the potency of benz[a]anthracene derivatives to activate the aryl hydrocarbon receptor 2 (AhR2), a key step in mediating the toxic effects of PAHs. oup.com Studies on various fish species have shown that methylation can either increase or decrease potency for AhR2 transactivation, and these effects are not always consistent across different species. oup.com While specific experimental data on the carcinogenicity of 2,9-Dimethylbenz[a]anthracene is not extensively detailed in the reviewed literature, its biological activity would be determined by how the methyl groups at the C2 and C9 positions influence its metabolic conversion into a bay-region diol epoxide.

Table 1: Influence of Methyl Substitution on the Carcinogenic Activity of Benz[a]anthracene Derivatives

CompoundSubstitution PatternReported Carcinogenic Activity
Benz[a]anthraceneUnsubstituted Parent CompoundWeakly carcinogenic epa.govornl.gov
7,12-Dimethylbenz[a]anthracene (DMBA)Methyl groups at C7 and C12Potent, well-established carcinogen nih.govwikipedia.org
1,7,12-Trimethylbenz[a]anthraceneMethyl groups at C1, C7, C12Reported lack of carcinogenic activity nih.gov
2,7,12-Trimethylbenz[a]anthraceneMethyl groups at C2, C7, C12Reported lack of carcinogenic activity nih.gov

Comparative Carcinogenicity within the Polycyclic Aromatic Hydrocarbon Class

The carcinogenic potency of polycyclic aromatic hydrocarbons (PAHs) varies over several orders of magnitude. nih.gov To standardize risk assessment, a relative potency factor (RPF) or potency equivalency factor (PEF) approach is often used, which compares the carcinogenic potential of a given PAH to the benchmark compound, benzo[a]pyrene (B130552) (BaP). nih.govcdc.gov Benzo[a]pyrene is classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen, meaning it is carcinogenic to humans.

The parent compound, benz[a]anthracene (BA), is considered a weak carcinogen and is classified as "possibly carcinogenic to humans (Group 2B)" by IARC. epa.gov Its potency is significantly lower than that of BaP. ornl.gov However, as noted previously, methylation can dramatically increase this potency. 7,12-Dimethylbenz[a]anthracene (DMBA) is a much more potent carcinogen than its parent compound and is frequently used as a powerful tumor initiator in laboratory studies. nih.govoup.com Other PAHs, such as dibenzo[a,l]pyrene, have been shown in some comparative studies to be even more potent carcinogens than DMBA and BaP. oup.com

Table 2: Comparative Carcinogenicity of Selected Polycyclic Aromatic Hydrocarbons

CompoundIARC ClassificationPotency Equivalency Factor (PEF) Relative to BaP*General Potency Remarks
Benzo[a]pyrene (BaP)Group 1 (Carcinogenic to humans)1Benchmark PAH for carcinogenicity assessment. scispace.com
Dibenzo[a,h]anthraceneGroup 2A (Probably carcinogenic to humans)1Considered a potent carcinogen.
7,12-Dimethylbenz[a]anthracene (DMBA)Not explicitly classified by IARC, but widely recognized as a potent carcinogenNot formally assigned; considered highly potent in experimental models. wikipedia.orgMuch more potent than its parent compound, Benz[a]anthracene.
Benz[a]anthracene (BA)Group 2B (Possibly carcinogenic to humans)0.1Significantly less potent than BaP. scispace.com
ChryseneGroup 2B (Possibly carcinogenic to humans)0.01Considered to have low carcinogenic potency relative to BaP. scispace.com

*PEF values are based on U.S. EPA recommendations and can vary between different agencies or studies. scispace.com

In Silico Approaches to Predicting Carcinogenic Potency and Metabolic Pathways

In silico, or computational, methods are increasingly used to predict the toxicological properties of chemicals, including the carcinogenicity of PAHs, thereby reducing reliance on long-term animal studies. nih.gov These approaches are particularly valuable for assessing large classes of related compounds like methylated benz[a]anthracenes. The primary goals are to predict carcinogenic potency and to elucidate the likely metabolic pathways that lead to toxicity.

One major approach involves the development of Quantitative Structure-Activity Relationships (QSAR). nih.gov QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For PAHs, these models can use various molecular descriptors to predict carcinogenicity.

A more mechanistically focused in silico approach involves quantum chemical studies to model the metabolic activation of PAHs. nih.gov For methylbenz[a]anthracenes, calculations have been used to predict their metabolism and correlate molecular properties with observed carcinogenicity. nih.gov These studies have found positive correlations between carcinogenic potency and two key factors:

The reactivity of the parent PAH toward the initial epoxidation in the distal bay region. nih.gov

The stability of the ultimate carcinogenic diol epoxide carbocations. nih.gov

This correlation holds for both methylated benz[a]anthracene derivatives and unsubstituted PAHs, suggesting it could be a useful screening parameter for carcinogenic activity. nih.gov More advanced simulations, using methods like quantum mechanics/molecular mechanics (QM/MM), can model the interaction of specific PAHs with the active sites of Cytochrome P450 (CYP) enzymes. researchgate.netbohrium.com These models can predict the specific sites on the PAH molecule that are most likely to be metabolized, providing a detailed picture of the metabolic activation pathway. researchgate.net By predicting the formation of critical intermediates, such as the bay-region diol epoxides responsible for the carcinogenic action of DMBA, these computational tools provide a rapid and reliable method for assessing the risk posed by complex environmental PAHs and their derivatives. medicopublication.combohrium.com

Chemopreventive Strategies Against 2,9 Dimethylbenz a Anthracene Induced Carcinogenesis

Intervention with Natural Compounds and Extracts

A vast array of natural compounds has been investigated for their ability to counteract DMBA-induced carcinogenesis. These phytochemicals and extracts often possess multifaceted mechanisms of action, making them compelling subjects for chemopreventive research.

Oxidative stress and chronic inflammation are well-established drivers of carcinogenesis. DMBA metabolism generates reactive oxygen species (ROS) that can damage DNA, proteins, and lipids, initiating and promoting cancer development. Many natural compounds exert their chemopreventive effects by quenching these free radicals and mitigating inflammatory responses.

Honokiol (B1673403) : A bioactive compound from the Magnolia species, honokiol has demonstrated chemopreventive features in DMBA-induced mammary cancer models. nih.govfrontiersin.org Its administration helps ameliorate oxidative stress and reverses abnormalities in inflammatory cytokine levels. nih.govfrontiersin.org Honokiol can also inhibit cyclooxygenase-2 (COX-2) expression, a key enzyme in the inflammatory pathway. nih.gov

Esculetin (B1671247) : This natural coumarin (B35378) compound shows potent chemopreventive effects against DMBA-induced mammary and oral cancer. phcogres.comnih.gov Its mechanism involves reducing lipid peroxidation and bolstering the levels of endogenous antioxidants like vitamin E, superoxide (B77818) dismutase, and catalase. nih.gov

Cannabidiol (CBD) : A non-psychoactive component of Cannabis sativa, CBD has well-documented anti-inflammatory and antioxidant properties. nih.govresearchgate.net It can suppress inflammatory responses in various cell types, an effect attributed to its intrinsic antioxidant capabilities and its ability to influence cellular metabolism. parisbraininstitute.org Though not psychoactive, CBD exhibits a range of pharmacological effects relevant to cancer management. nih.gov

Selenium : As an essential component of several enzymes, selenium plays a role in antioxidant protection. nih.gov In DMBA-induced breast cancer models in rats, selenium supplementation resulted in a significant reduction in mean tumor volume and provided protection to the liver and kidneys. najfnr.com

Tomato (Lycopene) : Tomatoes are a rich source of lycopene (B16060), a carotenoid known for being one of the most potent natural antioxidants. mdpi.com Supplementation with tomato oleoresin, enriched with lycopene, has been shown to significantly reduce the number and size of DMBA-induced mammary tumors in rats. nih.gov This protection is linked to its ability to prevent oxidative damage to crucial biomolecules like DNA. mdpi.com

Garlic (Organosulfur Compounds) : Organosulfur compounds derived from garlic, such as allicin (B1665233) and diallyl disulfide, possess antioxidant properties and protect against oxidant-induced damage. nih.gov These compounds have been shown to inhibit DMBA-induced mammary tumors. nih.gov

C-Phycocyanin : This pigment-protein complex from blue-green algae is a powerful antioxidant and anti-inflammatory agent. nih.govresearchgate.net It is an effective scavenger of various free radicals, including hydroxyl and alkoxyl radicals, and can inhibit lipid peroxidation. microgreenspirulina.comnih.govsemanticscholar.org

Mentha Piperita (Peppermint) : Aqueous extracts of Mentha piperita have shown antioxidant properties and a protective effect in carcinogenesis models. technologynetworks.comoup.com Studies indicate it can significantly reduce tumor incidence and multiplicity, an effect attributed to its antioxidative and radical scavenging capabilities. oup.comnih.gov

Table 1: Antioxidant and Anti-inflammatory Agents in DMBA Carcinogenesis Models

Compound/Extract Source Key Findings Mechanism of Action
Honokiol Magnolia species Reduces tumor incidence in DMBA-induced mammary cancer. nih.govfrontiersin.org Ameliorates oxidative stress, reduces inflammatory cytokines, inhibits COX-2. frontiersin.orgnih.gov
Esculetin Natural Coumarin Inhibits DMBA-induced mammary and oral tumors. phcogres.comnih.gov Reduces lipid peroxidation, restores endogenous antioxidant enzyme levels. nih.gov
Cannabidiol Cannabis sativa Exhibits broad anti-inflammatory and antioxidant effects. nih.govresearchgate.net Intrinsic antioxidant effect, limits glucose consumption in inflammatory cells. parisbraininstitute.org
Selenium Mineral Reduces tumor volume in DMBA-induced breast cancer. najfnr.com Essential component of antioxidant enzymes. nih.gov
Tomato (Lycopene) Solanum lycopersicum Reduces number and size of DMBA-induced mammary tumors. nih.gov Potent free radical scavenger, protects DNA from oxidative damage. mdpi.com
Garlic Allium sativum Inhibits DMBA-induced mammary tumorigenesis. nih.gov Contains antioxidant organosulfur compounds. nih.gov
C-Phycocyanin Blue-green algae Powerful free radical scavenger and anti-inflammatory agent. nih.govresearchgate.net Scavenges hydroxyl and alkoxyl radicals, inhibits lipid peroxidation. nih.govsemanticscholar.org
Mentha Piperita Peppermint Reduces tumor incidence and multiplicity in carcinogenesis models. technologynetworks.comoup.com Possesses antioxidant and radical scavenging properties. oup.comnih.gov

The carcinogenicity of DMBA is dependent on its metabolic activation by Phase I enzymes, such as the cytochrome P450 (CYP) family, into reactive intermediates that can bind to DNA and form adducts. Conversely, Phase II enzymes, like glutathione (B108866) S-transferases (GST), detoxify these intermediates. nih.gov Several natural compounds exert chemopreventive effects by favorably modulating these enzyme systems.

Garlic (Organosulfur Compounds) : Compounds from garlic can modulate the activity of metabolizing enzymes by blocking the P450 enzymes involved in carcinogen activation and/or enhancing the activity of Phase II enzymes like GST that detoxify carcinogens. nih.govnih.gov This action inhibits the formation of DNA adducts in target tissues. csu.edu.auresearchgate.net

Honokiol : In DMBA-induced cancer models, honokiol treatment has been shown to reverse abnormal levels of Phase I and Phase II metabolizing enzymes, thereby reducing carcinogen activation and promoting detoxification. nih.govfrontiersin.org

Esculetin : The tumor-inhibiting potential of esculetin in DMBA-induced carcinogenesis is also linked to its ability to modulate Phase I and Phase II detoxification agents. nih.gov

Tomato (Lycopene) : The protective mechanism of lycopene may involve the modulation of liver metabolizing enzymes, including an increase in the Phase II enzyme GST, which inactivates carcinogens by forming less toxic, excretable conjugates. mdpi.com

Cancer is characterized by uncontrolled cell proliferation and the evasion of programmed cell death (apoptosis). Natural compounds that can halt the cell cycle or induce apoptosis in cancer cells are valuable chemopreventive agents.

Cannabidiol (CBD) : CBD has been shown to induce apoptosis in various cancer cell lines. nih.gov This can occur through the generation of ROS and the modulation of key signaling pathways that control cell survival and proliferation, such as the PI3K/AKT/mTOR pathway. nih.govmdpi.com

Honokiol : In vitro studies have shown that honokiol can inhibit the proliferation of lung cancer cells, arrest them at the G1-S checkpoint of the cell cycle, and induce apoptosis by interfering with mitochondrial function. houstonmethodist.org

Garlic (Organosulfur Compounds) : The antiproliferative activity of garlic compounds has been described in several tumor cell lines and is believed to be mediated by the induction of apoptosis and alterations to the cell cycle. csu.edu.au

Tomato (Lycopene) : Lycopene has been found to inhibit the proliferation of several types of cancer cells, an effect accompanied by the inhibition of cell cycle progression and changes in regulatory proteins such as cyclin D1 and p53. mdpi.com

Evaluation of Synthetic Chemopreventive Agents

In addition to natural products, synthetic compounds have been developed and evaluated for their potential to prevent DMBA-induced cancers.

Synthetic Steroids : Dehydroepiandrosterone (DHEA) has shown broad-spectrum tumor chemopreventive activity. nih.gov However, due to side effects, synthetic analogs like 16-alpha-fluoro-5-androsten-17-one have been developed. This analog was found to be a more potent inhibitor of DMBA-initiated skin papilloma formation than DHEA and lacked many of its side effects. nih.gov

Synthetic Progestins : The effects of synthetic progestins on DMBA-induced mammary carcinogenesis vary. While some, like medroxyprogesterone (B1676146) acetate (B1210297) (MPA), can promote tumor growth, others such as norgestrel (B7790687) (N-EL) and norethindrone (B1679910) (N-ONE) have been shown to prevent tumor growth in the early stages of carcinogenesis in rat models. nih.gov

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Agents like aspirin (B1665792) have been identified as potential chemopreventive agents in DMBA-induced lung cancer in mice, with mechanisms involving the induction of apoptosis and inhibition of COX-2 expression. researchgate.net

Table 2: Synthetic Chemopreventive Agents in DMBA Carcinogenesis Models

Agent Class Example(s) Model System Key Findings
Synthetic Steroids 16-alpha-fluoro-5-androsten-17-one DMBA-induced skin papilloma (mice) More potent inhibitor of papilloma formation than DHEA, with fewer side effects. nih.gov
Synthetic Progestins Norgestrel, Norethindrone DMBA-induced mammary cancer (rats) Prevent tumor growth in the early stages of carcinogenesis. nih.gov
NSAIDs Aspirin DMBA-induced lung cancer (mice) Demonstrates chemopreventive effects, potentially through apoptosis induction. researchgate.net

Dietary and Nutritional Approaches in Carcinogenesis Models

Diet plays a significant role in modulating the risk of cancer. Studies using DMBA-induced carcinogenesis models have highlighted how specific dietary components can either promote or inhibit tumor development.

Dietary Fats : The amount and type of dietary fat can significantly influence mammary tumorigenesis. Increasing dietary corn oil, which is rich in n-6 polyunsaturated fatty acids, has been shown to increase the percentage of rats with tumors and the total number of tumors. nih.gov Each doubling of dietary fat concentration from corn oil approximately doubled the odds of a rat developing a tumor. nih.gov The promotional effect of dietary fat is complex, and the presence of dietary cholesterol can further diminish the favorable effects of certain fats, like those rich in n-3 polyunsaturated fatty acids. nih.gov

Dietary Protein : In contrast to dietary fat, the level of dietary protein (casein) did not significantly affect tumor prevalence in one major study on DMBA-induced breast cancer. nih.gov However, it was observed that tumors in rats fed a moderate (16% of calories) protein diet regressed more frequently than in those fed low or high protein diets. nih.gov

Table 3: Dietary and Nutritional Approaches in DMBA Carcinogenesis Models

Dietary Component Specific Diet Model System Effect on Carcinogenesis
Fat (Amount) High-fat (48% kcal from corn oil) vs. Low-fat (12% kcal) DMBA-induced mammary cancer (rats) High-fat diet significantly increased tumor prevalence and multiplicity. nih.gov
Fat (Type) Corn oil (n-6 PUFA) vs. Perilla oil (n-3 PUFA) DMBA-induced mammary cancer (rats) Corn oil promoted tumors; perilla oil reduced tumor development. nih.gov
Cholesterol Added to high-fat diets DMBA-induced mammary cancer (rats) Increased tumor number in rats fed corn oil; diminished the protective effect of n-3 PUFAs. nih.gov
Protein 8%, 16%, or 32% kcal from casein DMBA-induced mammary cancer (rats) Did not significantly affect tumor prevalence; moderate protein showed more tumor regression. nih.gov

Advanced Research Methodologies in Dimethylbenz a Anthracene Studies

High-Resolution Analytical Techniques for Metabolite and Adduct Analysis (e.g., HPLC, UV Spectroscopy, Mass Spectrometry)

The metabolic activation of 2,9-Dimethylbenz[a]anthracene is a prerequisite for its carcinogenicity, leading to the formation of reactive metabolites that can bind to DNA, forming adducts. High-resolution analytical techniques are essential for separating, identifying, and quantifying these metabolites and DNA adducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used extensively to separate the complex mixture of DMBA metabolites produced in various biological systems. aacrjournals.orgnih.govnih.govnih.gov Studies have utilized HPLC to analyze metabolites from in vitro incubations with liver microsomes, as well as from cell and organ cultures. aacrjournals.orgnih.govnih.gov The separation is often performed using reverse-phase columns, which effectively resolve different isomers of dihydrodiols, phenols, and other derivatives based on their polarity. aacrjournals.orgsielc.com For instance, HPLC analysis of metabolites from Syrian hamster embryo cells revealed the formation of A-ring phenols and the major 8,9-dihydro-dihydroxydiol metabolite. nih.gov The direct enantiomeric resolution of DMBA derivatives has also been achieved using specialized chiral stationary phases in HPLC systems. nih.govacs.org

UV Spectroscopy and fluorescence detection are commonly coupled with HPLC to identify and quantify PAH metabolites. nih.govsciex.com The characteristic UV-visible absorption and fluorescence spectra of these compounds allow for their detection. pnas.orgnih.gov For example, photodiode array detectors can capture the full UV spectrum of an eluting peak, aiding in its identification by comparing it to authentic standards. mdpi.com

Mass Spectrometry (MS), often linked with Gas Chromatography (GC-MS) or HPLC (LC-MS), provides definitive structural information and high sensitivity for identifying metabolites. iiarjournals.orgacs.org GC-MS has been used to delineate the metabolic transformations during DMBA-induced oral carcinogenesis, identifying characteristic metabolic shifts. acs.org LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode offer high selectivity and sensitivity for quantifying metabolites and their degradation products in complex matrices like food and environmental samples. sciex.com Direct exposure probe mass spectrometry has been used to identify photodecomposition products of DMBA, such as 7-hydroxy-12-keto-7-methylbenz[a]anthracene. mdpi.com

These techniques are also crucial for the analysis of DNA adducts. After exposure to DMBA, DNA is isolated, purified, and enzymatically digested into deoxyribonucleosides. The resulting adducts are then analyzed by methods like HPLC, often in conjunction with radioactivity detection (if a radiolabeled carcinogen is used) or mass spectrometry, to identify the specific structures formed. aacrjournals.org

Table 1: Application of High-Resolution Analytical Techniques in DMBA Research

Technique Application Key Findings Citations
HPLC Separation of DMBA metabolites and DNA adducts. Resolves complex mixtures of phenols, dihydrodiols, and diol-epoxides. Used to compare metabolic profiles between different tissues and species. aacrjournals.orgnih.govnih.gov
UV/Fluorescence Spectroscopy Detection and identification of metabolites during HPLC analysis. Provides characteristic spectral data for identifying PAH derivatives. nih.govpnas.org
Mass Spectrometry (GC-MS, LC-MS) Structural identification and quantification of metabolites and DNA adducts. Enables definitive identification of metabolites like the carcinogenic DMBA-3,4-diol-1,2-epoxide and various DNA adducts. iiarjournals.orgacs.orgoncotarget.com
³²P-Postlabeling Ultrasensitive detection of DNA adducts. Used to analyze DNA adducts formed after DMBA is exposed to UVA light. mdpi.com

Proteomic and Transcriptomic Profiling in Carcinogenesis Pathways

Investigating global changes in gene and protein expression provides a systems-level view of the pathways perturbed by this compound.

Proteomics, the large-scale study of proteins, has been employed to identify biomarkers and understand the molecular mechanisms of DMBA-induced carcinogenesis. nih.govnih.gov In one study using a rat model of mammary cancer, proteomic analysis via SDS-PAGE and spectrophotometry revealed a significant increase in total protein concentration in DMBA-induced tumors compared to controls. nih.govnih.gov This study identified several proteins with altered expression, including those suspected to be HER-2, COX-2, Vimentin, and TNF, which are involved in tumor progression, inflammation, and anti-apoptotic signaling. nih.govnih.gov

Transcriptomics, which analyzes the complete set of RNA transcripts, reveals how DMBA exposure alters gene expression to initiate and promote cancer. Genome-wide transcriptome analyses of mammary stem/progenitor cells treated with DMBA showed the activation of both intrinsic and extrinsic apoptotic pathways in cells from cancer-resistant species (equine) but not in those from susceptible species (canine). oncotarget.com This suggests that the cellular response at the transcript level is a key determinant of susceptibility. In other studies, cDNA microarray profiling of DMBA-induced rat mammary carcinomas identified differential gene expression patterns compared to other carcinogen-induced tumors, highlighting distinct molecular pathways. oup.com These analyses can identify entire signaling pathways, such as the MAPK pathway, that are activated by DMBA. nih.gov

Table 2: Proteomic Profile Changes in DMBA-Induced Rat Mammary Carcinogenesis

Suspected Protein Identity Molecular Weight (kDa) Associated Function in Carcinogenesis Citation
HER-2 187 Regulates anti-apoptotic signals; overexpression linked to poor prognosis. nih.govnih.gov
Nischarin 169 Involved in cell migration and signaling. nih.gov
COX-2 68 Pro-inflammatory enzyme often upregulated in tumors. nih.govnih.gov
Vimentin 53 Intermediate filament protein associated with epithelial-mesenchymal transition. nih.govnih.gov
TNF 24 Pro-inflammatory cytokine whose expression can increase during tumor progression. nih.govnih.gov
p16 18 Tumor suppressor protein involved in cell cycle regulation. nih.govnih.gov

Development and Application of In Vitro and Organ Culture Systems

To dissect the cellular and molecular events of carcinogenesis in a controlled environment, various in vitro and organ culture systems have been developed and applied in DMBA research.

In vitro cell culture systems, using primary cells or established cell lines, are fundamental tools for studying DMBA's metabolism and its cytotoxic and mutagenic effects. nih.govnih.gov For example, studies with mammary epithelial cells from rats with different susceptibilities to carcinogenesis have shown that metabolic profiles can vary significantly, potentially explaining the differences in tumor incidence. nih.gov These systems allow for the investigation of specific cellular responses, such as DNA damage repair and apoptosis, following DMBA treatment. oncotarget.com

Organ culture systems offer an intermediate level of complexity between cell cultures and whole animals. In these systems, whole organs or tissue fragments are maintained in culture, preserving the three-dimensional architecture and cell-cell interactions of the native tissue. nih.goviarc.fr Studies using mouse mammary gland organ cultures have been instrumental in analyzing the metabolism of DMBA. nih.gov A key finding from this model was that a whole mammary organ culture could produce diol derivatives of DMBA, whereas a cell-free microsomal system failed to do so, highlighting the importance of tissue architecture in metabolic activation. nih.gov It was also noted that a large portion of DMBA and its metabolites can become entrapped in the adipose tissue of the mammary gland. nih.gov

More recently, organoid technology has emerged as a powerful tool. nih.govresearchgate.net Organoids are 3D structures grown from stem cells that self-organize to recapitulate the structure and function of an organ. An organoid-based carcinogenesis model has been developed where mammary organoids from heterozygous Trp53 knockout mice are treated with DMBA in vitro and then injected into host mice to assess tumorigenicity. nih.gov This approach allows for the study of early genetic and histological alterations in a more physiologically relevant context than traditional 2D cell culture. nih.gov

Table 3: Comparison of In Vitro and Organ Culture Systems for DMBA Studies

System Description Advantages Key Findings with DMBA Citations
Cell Culture Monolayers of primary cells or immortalized cell lines. High-throughput, controlled environment, ease of genetic manipulation. Differences in metabolic profiles; induction of DNA damage and apoptosis. nih.govoncotarget.com
Organ Culture Whole organs or tissue fragments maintained ex vivo. Preserves tissue architecture and cell-cell interactions. Showed importance of tissue structure for complete metabolic activation of DMBA. nih.goviarc.fr
Organoids 3D self-organizing structures grown from stem cells. Physiologically relevant model, bridges gap between cell culture and in vivo. Induction of tumors with distinct genetic and histological features compared to in vivo models. nih.govresearchgate.net

Genetically Modified Animal Models for Mechanistic Elucidation (e.g., Gene Knockout Mice)

Genetically modified animal models, particularly mice, have been indispensable for elucidating the specific genes and pathways that mediate susceptibility or resistance to DMBA-induced carcinogenesis. bohrium.comazolifesciences.com

The two-stage skin carcinogenesis model, which uses DMBA as an initiator and a phorbol (B1677699) ester (TPA) as a promoter, is widely employed in genetically modified mice to explore the influence of individual genes on tumor development. researchgate.netresearchgate.netjove.com By using gene knockout mice, where a specific gene is inactivated, researchers can determine that gene's role in suppressing or promoting tumor formation. azolifesciences.comresearchgate.net A scoping review protocol has been established to systematically evaluate the outcomes of all gene knockouts in this model, aiming to create a comprehensive database of gene functions in skin cancer. researchgate.net

Transgenic mice, which overexpress a specific gene, are also valuable. For example, transgenic mice overexpressing a mutant p53 protein in the mammary gland showed a significant increase in apoptosis and a corresponding decrease in the incidence of DMBA-induced mammary tumors, demonstrating the critical role of p53-dependent apoptosis in tumor suppression. nih.gov Another study with long-living transgenic mice (alphaMUPA strain) found they had higher survival rates and decreased tumor frequency compared to wild-type mice when exposed to DMBA, suggesting that longevity-associated genes can confer tumor resistance. nih.gov

Perhaps most notably, mice with a heterozygous knockout of the tumor suppressor gene Trp53 (the mouse equivalent of human p53) have proven to be highly susceptible models. nih.govnih.gov These mice experience a significantly accelerated induction of mammary carcinomas following DMBA administration. nih.gov This model has been used to show that DMBA-induced carcinomas in this context are often characterized by mutations in the Hras proto-oncogene and activation of the MAPK signaling pathway, providing deep mechanistic insights into the genetic events of DMBA carcinogenesis. nih.gov

Table 4: Examples of Genetically Modified Animal Models in DMBA Research

Model Genetic Modification Key Findings with DMBA Citations
Trp53 Heterozygous Knockout Mice One functional copy of the Trp53 tumor suppressor gene is deleted. Accelerated induction of mammary carcinomas; tumors characterized by Hras mutations and MAPK pathway activation. nih.govnih.gov
p53 Overexpressing Transgenic Mice Overexpression of a mutant p53 (with wild-type properties) in the mammary gland. Increased apoptosis in the mammary gland and significantly reduced incidence of DMBA-induced tumors. nih.gov
alphaMUPA Transgenic Mice Long-living mouse strain. Higher survival rates and a tendency toward decreased tumor frequency in skin and forestomach after DMBA exposure. nih.gov
General Gene Knockout Mice Inactivation of various specific genes. Used in the DMBA-TPA skin cancer model to determine the role of individual genes in tumor initiation and progression. researchgate.netresearchgate.net

Future Research Directions and Translational Perspectives for 2,9 Dimethylbenz a Anthracene

Elucidation of Specific Epigenetic Modifications in Carcinogenesis

The carcinogenic activity of DMBA is initiated by its metabolic activation into reactive metabolites that form covalent DNA adducts, leading to mutations. nih.govjove.com However, emerging evidence highlights the critical role of epigenetic alterations in DMBA-induced tumorigenesis. Future research in this area will be pivotal for a comprehensive understanding of its carcinogenic mechanisms.

One key area of future investigation is the detailed characterization of histone modifications following DMBA exposure. Histones are crucial for chromatin structure and gene regulation, and their modification can lead to aberrant gene expression. Studies have shown that DMBA exposure can alter the abundance of specific histones and their variants. nih.gov For instance, in obese mice exposed to DMBA, a more pronounced alteration in histone profiles was observed, suggesting a synergistic effect of obesity and DMBA on epigenetic dysregulation. nih.gov Future studies should aim to create a comprehensive map of DMBA-induced histone modifications, including acetylation, methylation, and phosphorylation, at specific gene promoters and enhancers to understand how these changes drive cancer initiation and progression.

Another critical avenue of research is the impact of DMBA on DNA methylation patterns. While the formation of DNA adducts is a well-established genotoxic effect of DMBA, its influence on the epigenome, specifically DNA methylation, is an area that warrants deeper investigation. Changes in DNA methylation, both hypermethylation of tumor suppressor genes and hypomethylation of oncogenes, are hallmarks of cancer. Understanding how DMBA and its metabolites interact with and modulate the activity of DNA methyltransferases (DNMTs) will provide valuable insights into its carcinogenic mechanisms.

Identification and Validation of Biomarkers for Early Detection and Prognosis

The development of reliable biomarkers for early detection and prognosis of cancers initiated by exposure to carcinogens like DMBA is a significant translational goal. Future research will focus on identifying and validating specific molecules that can serve as early indicators of DMBA-induced cellular damage and transformation.

MicroRNAs (miRNAs) have emerged as promising candidates for biomarkers due to their stability in bodily fluids and their roles in regulating key cellular processes. mdpi.com Studies have shown that DMBA exposure leads to altered expression of specific miRNAs. For example, in mice treated with DMBA, the expression levels of miR-9-3 and mTORC1 were significantly elevated in female mice, suggesting their potential as early biomarkers for carcinogenic effects. nih.govnih.gov Further research is needed to validate these and other miRNA signatures in larger animal cohorts and eventually in human populations exposed to polycyclic aromatic hydrocarbons (PAHs).

Potential BiomarkerChange in Expression after DMBA ExposureTissue/Organ StudiedPotential Clinical Utility
miR-9-3 IncreasedSpleen, Liver, Kidneys (in female mice)Early detection of carcinogenic effects
mTORC1 IncreasedSpleen, Liver, Kidneys (in female mice)Early detection of carcinogenic effects
DMBA-DNA Adducts PresentMammary gland, Liver, SkinMarker of exposure and DNA damage

DMBA-DNA adducts themselves are direct biomarkers of exposure and genotoxic damage. nih.govnih.gov The detection of these adducts in surrogate tissues could indicate a higher risk for cancer development in target organs. Future technological advancements in sensitive detection methods will be crucial for the application of DNA adducts as low-level exposure biomarkers.

Development of Novel Therapeutic and Chemopreventive Interventions

A significant area of translational research for DMBA-induced carcinogenesis is the development of effective chemopreventive and therapeutic strategies. The DMBA-induced tumor models provide a robust platform to test the efficacy of various natural and synthetic compounds.

Numerous studies have demonstrated the chemopreventive potential of natural compounds against DMBA-induced cancers. These compounds often act by modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, resveratrol, a polyphenol found in grapes, has been shown to suppress DMBA-induced mammary carcinogenesis by inhibiting the activation of NF-κB, a key regulator of inflammation and cell survival. aacrjournals.org Similarly, tea and curcumin (B1669340) have been found to inhibit DMBA-induced oral carcinogenesis. oup.com

Combinatorial chemoprevention is another promising strategy. Studies have shown that the combined administration of agents like selenium, magnesium, ascorbic acid, and retinyl acetate (B1210297) can lead to a greater reduction in DMBA-induced mammary tumor incidence than when these agents are used individually. nih.govnih.gov

Chemopreventive AgentMechanism of ActionTarget Cancer Type (in DMBA models)
Resveratrol Suppression of NF-κB, COX-2, and MMP-9 expressionMammary Cancer
Tea and Curcumin Inhibition of tumor progression and growthOral Cancer
Isothiocyanates Inhibition of carcinogenesisOral Cancer
Selenium, Magnesium, Ascorbic Acid, Retinyl Acetate Synergistic reduction of tumor incidenceMammary Cancer

Future research should focus on identifying novel molecular targets within the pathways dysregulated by DMBA. This could lead to the development of targeted therapies that are more effective and have fewer side effects than conventional chemotherapy.

Human Health Risk Assessment and Environmental Policy Implications

DMBA is a polycyclic aromatic hydrocarbon (PAH) and a known environmental pollutant. researchgate.net Human exposure to PAHs can occur through various sources, including tobacco smoke, polluted air, and contaminated food. Therefore, a thorough human health risk assessment for compounds like DMBA is crucial for developing effective environmental policies to protect public health.

The process of human health risk assessment involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.gov For DMBA, its carcinogenic hazard is well-established through extensive animal studies. sigmaaldrich.comnih.gov However, accurately assessing human exposure levels and the corresponding dose-response relationship remains a challenge.

Future research should focus on developing more sensitive methods for detecting low levels of DMBA and its metabolites in human samples to improve exposure assessment. Furthermore, integrating data from mechanistic studies, such as those on epigenetic modifications and biomarker identification, can help to refine the dose-response assessment and provide a more accurate estimation of human cancer risk at environmental exposure levels.

The findings from such research will have significant implications for environmental policy. Establishing safe exposure limits for DMBA and other PAHs in the air, water, and soil is essential to minimize public health risks. Moreover, understanding the specific sources of DMBA pollution can inform targeted regulatory actions to reduce emissions and environmental contamination. The continued study of DMBA's carcinogenic properties will therefore play a vital role in shaping evidence-based environmental health policies.

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying the carcinogenic potential of 2,9-DMBA?

  • Methodology : Use rodent models (e.g., Sprague-Dawley rats) with controlled intraperitoneal or oral administration. Monitor tumor induction timelines and histopathology. For mammary carcinogenesis, protocols from 7,12-DMBA studies can be adapted: administer 15–20 mg/kg via oral gavage in prepubertal female rats, with tumors typically emerging within 12–20 weeks . Include vehicle controls (e.g., corn oil) and validate purity via HPLC or GC-MS .

Q. How does 2,9-DMBA metabolism differ from other PAHs, and what enzymes are involved?

  • Methodology : Use liver microsomal assays with NADPH cofactors to identify phase I metabolites. Compare cytochrome P450 (CYP1A1/1B1) activity using inhibitors like α-naphthoflavone. For 7,12-DMBA, hydroxylation at methyl groups and epoxidation at bay regions are dominant pathways . Adapt LC-MS/MS to track 2,9-DMBA-specific metabolites, focusing on dihydrodiol and quinone derivatives.

Q. What safety protocols are critical for handling 2,9-DMBA in laboratory settings?

  • Methodology : Follow OSHA/NIOSH guidelines for PAHs:

  • Use Class I, Type B biological safety hoods for handling .
  • Employ HEPA-filtered vacuums for cleanup; avoid dry sweeping .
  • Monitor airborne concentrations via GC-MS and enforce PPE (gloves, N95 respirators, eye protection) .

Advanced Research Questions

Q. How do coexisting conditions like obesity modulate 2,9-DMBA toxicity in reproductive systems?

  • Methodology : Utilize hyperphagic mouse models (e.g., KK.Cg -Ay/J) exposed to 1 mg/kg/day 2,9-DMBA intraperitoneally for 7 days. Assess ovarian follicle dynamics via histomorphometry and quantify DNA damage markers (γH2AX) via immunofluorescence. In 7,12-DMBA studies, obesity accelerated primordial follicle loss and altered TRP53 signaling .

Q. What environmental factors influence 2,9-DMBA persistence and bioavailability in marine ecosystems?

  • Methodology : Conduct microcosm experiments with marine sediments, measuring sorption coefficients (Koc) via batch equilibrium assays. For 7,12-DMBA, log Koc correlates with organic carbon content (r<sup>2</sup> >0.85); adapt GC-MS to track methylation patterns in enclosed marine systems .

Q. How do epigenetic modifiers (e.g., histone deacetylase inhibitors) alter 2,9-DMBA carcinogenicity?

  • Methodology : Co-administer valproic acid (VPA, 200 mg/kg) with 2,9-DMBA in rat models. Compare tumor latency and multiplicity via Kaplan-Meier analysis. In 7,12-DMBA studies, VPA reduced mammary tumor incidence by modulating CYP1A1 expression . Validate via RNA-seq and chromatin immunoprecipitation (ChIP) for acetylated histone H3.

Data Contradiction & Resolution

Q. Conflicting reports on metabolic pathways: How to resolve discrepancies in hydroxylation vs. epoxidation dominance?

  • Resolution :

  • Compare enzyme induction protocols: Pretreatment with 3-methylcholanthrene increases ring-hydroxylated metabolites, while phenobarbitone enhances methyl group oxidation .
  • Use isotopic labeling (e.g., <sup>14</sup>C-2,9-DMBA) to track metabolite distribution in liver homogenates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.